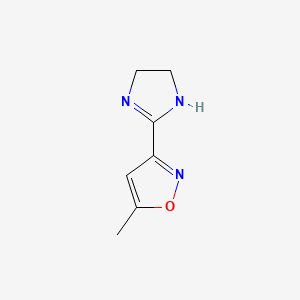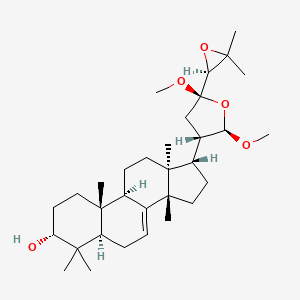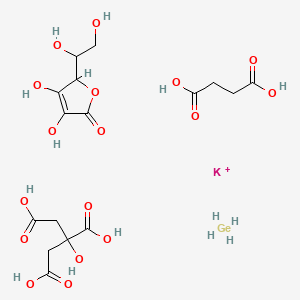
Hippospongin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hippospongin is a natural product found in Spongionella and Hippospongia with data available.
Scientific Research Applications
Furanoterpenes in Marine Sponges
Hippospongins A-F are notable compounds isolated from the marine sponge Hippospongia sp. These furanoterpenes exhibit unique structural features, bridging the gap between C21 furanoterpenes and their C25 tetronic acid precursors. Detailed spectroscopic analysis has been crucial in elucidating their structures (Rochfort, Atkin, Hobbs, & Capon, 1996).
Biomimetic Applications
A novel approach involving the marine sponge Hippospongia communis led to the development of a unique hematite-spongin composite. This composite demonstrated potential as an anode material in capacitors, indicating its utility in energy storage devices (Szatkowski et al., 2015).
Antimicrobial Properties
Hippospongia communis skeletons have been used as adsorbents for sodium copper chlorophyllin, resulting in a functional hybrid material with antimicrobial activity. This novel application showcases the potential of sponge-based materials in antibacterial treatments (Norman et al., 2016).
Anti-allergic Diterpenoids
Hipposponlachnins A and B, derived from the marine sponge Hippospongia lachne, exhibit potent anti-allergic activities. These compounds, with an unusual tetracyclo tetradecane ring system, have shown inhibitory effects on β-hexosaminidase release and pro-inflammatory cytokine production in cell models (Hong et al., 2017).
Antifungal Polyketide
Hippolachnin A, another compound from Hippospongia lachne, is a polyketide with significant antifungal activity against pathogenic fungi like Cryptococcus neoformans and Trichophyton rubrum. This highlights its potential in antifungal therapeutics (Piao et al., 2013).
properties
CAS RN |
103538-55-2 |
|---|---|
Product Name |
Hippospongin |
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.527 |
IUPAC Name |
3-hydroxy-4-methyl-2-[(6E,8E)-6-methyl-9-(7-methyl-5,6-dihydro-4H-1-benzofuran-7-yl)-2-methylidenenona-6,8-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H32O4/c1-17(8-5-9-18(2)16-21-22(26)19(3)24(27)29-21)10-6-13-25(4)14-7-11-20-12-15-28-23(20)25/h6,10,12-13,15,21,26H,2,5,7-9,11,14,16H2,1,3-4H3/b13-6+,17-10+ |
InChI Key |
ZHHNVJQWMQXRSX-DYIFNMLVSA-N |
SMILES |
CC1=C(C(OC1=O)CC(=C)CCCC(=CC=CC2(CCCC3=C2OC=C3)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





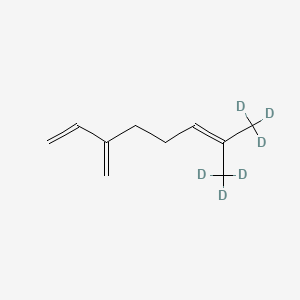
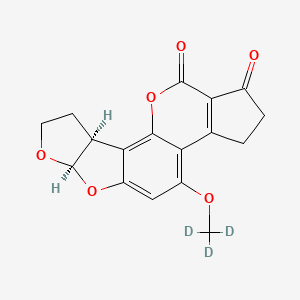
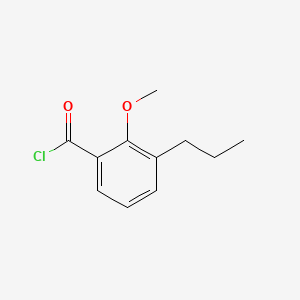
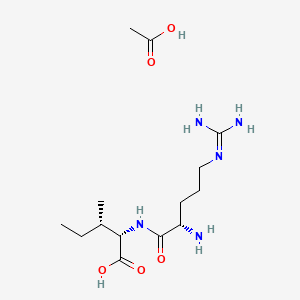
![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)
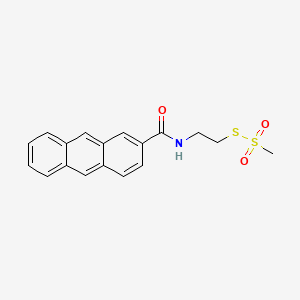

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)
